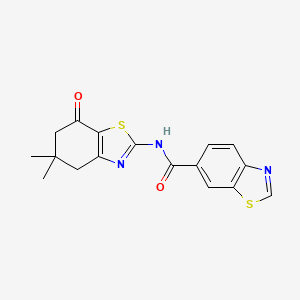

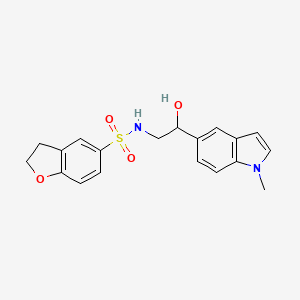

![molecular formula C27H22FNO5 B2546623 8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 872198-12-4](/img/structure/B2546623.png)

8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a novel chemical entity that appears to be related to quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its pharmacological properties. The structure of the compound suggests that it may have potential biological activities, possibly including anti-inflammatory, analgesic, and antimicrobial effects, as seen in similar quinoline derivatives . Additionally, the presence of a fluorine atom could indicate the potential for interaction with biological systems, as fluorine is often used in medicinal chemistry to modulate the activity and bioavailability of pharmaceuticals.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step reactions that may include the formation of intermediates such as hydrazides and thiosemicarbazides, as mentioned in the synthesis of related compounds . The ethoxybenzoyl and fluorophenylmethyl groups in the compound of interest suggest that specific substituents were chosen to enhance the compound's properties, which could include increased potency or selectivity for a biological target. The synthesis process would likely require careful optimization to ensure the correct attachment of these groups to the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their interaction with biological targets. The presence of a dioxino moiety in the compound suggests a potential for DNA intercalation, as similar structures have been shown to intercalate into DNA and inhibit topoisomerase IIα, an enzyme critical for DNA replication and cell division . The specific arrangement of substituents around the quinoline core can significantly influence the compound's binding affinity and specificity towards its biological target.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitutions, additions, and cyclization, which can be utilized to modify their biological activity. The ethoxy and fluorophenyl groups in the compound of interest may participate in reactions that affect the compound's pharmacokinetic profile, such as metabolic stability and membrane permeability. The reactivity of these groups could also be exploited in further chemical modifications to enhance the compound's therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and melting point, are essential for its development as a potential therapeutic agent. The presence of the dioxino ring could influence the compound's solubility in aqueous and organic solvents, which is important for its administration and distribution in the body . The fluorine atom could affect the compound's lipophilicity, which is a critical factor in its ability to cross biological membranes and reach its target site.

Scientific Research Applications

Fluorescence and Biochemical Applications

Quinoline derivatives are recognized for their efficiency as fluorophores, which are extensively utilized in biochemistry and medicine to study various biological systems. Their application is especially notable in DNA fluorophores based on fused aromatic systems, emphasizing the search for compounds that are more sensitive and selective (Aleksanyan & Hambardzumyan, 2013).

Antioxidant and Radioprotective Properties

The antioxidant and radioprotective potential of aminoquinolines, a category to which the compound could be related, points to its possible applications in protecting against oxidative stress and radiation-induced damage. This highlights the ongoing interest in quinoline derivatives for their therapeutic potential beyond their fluorescence properties (Aleksanyan & Hambardzumyan, 2013).

Anti-inflammatory Activity

Research on fluorine-substituted quinoline derivatives, such as 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, has shown potential anti-inflammatory activity. This suggests that the compound , with its fluorophenyl group, might also possess biological activities worth exploring for their therapeutic effects (Sun et al., 2019).

properties

IUPAC Name |

8-(4-ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FNO5/c1-2-32-19-9-7-17(8-10-19)26(30)21-16-29(15-18-5-3-4-6-22(18)28)23-14-25-24(33-11-12-34-25)13-20(23)27(21)31/h3-10,13-14,16H,2,11-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDAWTMSZYAKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

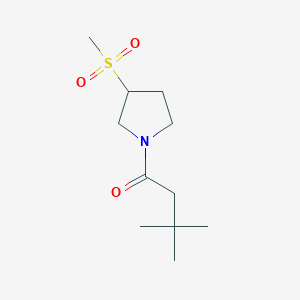

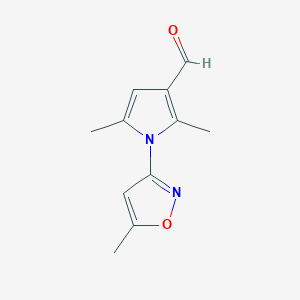

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)

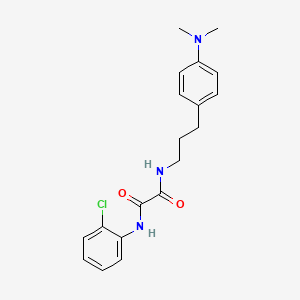

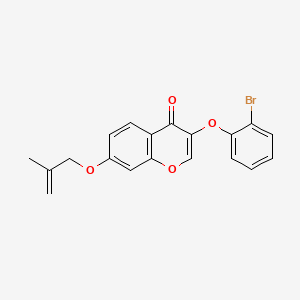

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2546548.png)

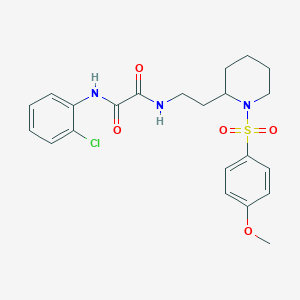

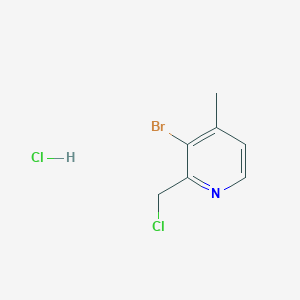

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)

![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)